2-Chloro-4-nitrophenyl-beta-D-lactoside

説明

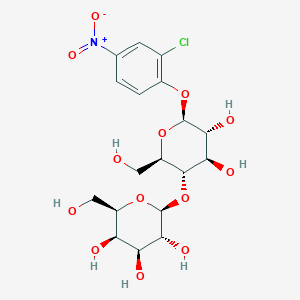

Structure

2D Structure

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583467 | |

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120583-41-7 | |

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Traditional Glycosylation Strategies

Chemical synthesis of CNP-lactoside typically involves coupling lactose derivatives with 2-chloro-4-nitrophenol (CNP) through glycosidic bond formation. The Koenigs-Knorr reaction , a classic method for aryl glycoside synthesis, employs halogenated sugar donors (e.g., lactosyl bromide) and silver oxide as an acid scavenger. For example:

-

Step 1 : Protection of lactose hydroxyl groups using acetyl or benzyl groups to prevent undesired side reactions.

-

Step 2 : Activation of the anomeric position via bromination to form lactosyl bromide.

-

Step 3 : Reaction with CNP in anhydrous dichloromethane under inert conditions, yielding the protected lactoside.

-

Step 4 : Deprotection using sodium methoxide or catalytic hydrogenation to obtain the final product.

This method, while reliable, faces challenges such as low yields (~40–50%) due to competing hydrolysis and the need for multi-step purification.

Modern Activation Techniques

Trichloroacetimidate-based glycosylation offers improved regioselectivity. Here, lactose is converted to its trichloroacetimidate derivative, which reacts with CNP in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). Key advantages include:

-

Higher yields (60–70%) under milder conditions.

-

Reduced side products from anomeric isomerization.

-

Compatibility with automated solid-phase synthesis for scalable production.

Enzymatic Synthesis Using Glycosyltransferases

Engineered Glycosyltransferase Catalysts

Recent studies highlight the use of engineered OleD glycosyltransferases for efficient CNP-lactoside synthesis. The OleD Loki variant (P67T/I112P/T113M/S132F/A242I) demonstrates remarkable activity enhancements:

Table 1: Performance of OleD Variants in CNP-Lactoside Synthesis

| Variant | (min⁻¹) | (mM) | (mM⁻¹·min⁻¹) |

|---|---|---|---|

| Wild-Type | 0.12 | 4.5 | 0.027 |

| Loki (Mutated) | 8.7 | 0.9 | 9.67 |

Reaction Mechanism and Optimization

The enzymatic process exploits the reversibility of glycosyltransferase reactions:

Using excess CNP drives equilibrium toward product formation, achieving yields >80% in 2 hours. Critical parameters include:

-

pH : Optimal activity at pH 7.0–7.5 (Tris-HCl buffer).

-

Temperature : 37°C for maximal enzyme stability.

Industrial-Scale Production

Fermentation-Based Biocatalysis

Large-scale synthesis employs immobilized OleD Loki variants in continuous-flow bioreactors:

Downstream Processing

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

-

Crystallization : Ethanol/water mixtures yield crystalline product suitable for diagnostic applications.

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

| Method | Yield (%) | Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical (Koenigs-Knorr) | 45 | 24 | Moderate | High (organic waste) |

| Enzymatic (OleD Loki) | 85 | 2 | High | Low (aqueous buffer) |

Enzymatic approaches dominate due to their green chemistry profile and compatibility with high-throughput screening .

化学反応の分析

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by lactosidase releases 2-chloro-4-nitrophenol.

Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Lactosidase enzyme, aqueous buffer solution, pH 5.5-7.5.

Substitution: Nucleophiles such as amines or thiols, organic solvents, mild heating.

Major Products Formed

Hydrolysis: 2-Chloro-4-nitrophenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Mechanism of Action

- Chemical Structure : The compound has the molecular formula and a molecular weight of approximately 497.8 Da.

- Mechanism of Action : Upon hydrolysis by lactosidase, it releases 2-chloro-4-nitrophenol (CNP), which can be quantitatively measured using spectrophotometry at 405 nm. The rate of CNP formation correlates directly with lactosidase activity in the sample, making it a valuable tool for enzyme activity assays .

Biochemistry

- Lactosidase Activity Determination : The compound serves as a substrate in enzyme assays to measure the activity of lactosidase, which is crucial in lactose metabolism and relevant to lysosomal storage disorders.

Molecular Biology

- Glycosidase Studies : It is employed in research involving glycosidases and their inhibitors, contributing to the understanding of enzyme kinetics and substrate specificity .

Medicine

- Diagnostic Assays : Utilized in clinical diagnostics to assess enzyme activity in biological samples, aiding in the diagnosis of metabolic disorders associated with lactosidase deficiency .

Industrial Applications

- Drug Discovery : The compound is applied in high-throughput screening assays for drug discovery, particularly in identifying potential inhibitors of lactosidase and related enzymes .

Case Study 1: Lactosidase Activity Monitoring

In a study involving human samples, researchers used this compound to quantify lactosidase activity. The results demonstrated a significant correlation between enzyme activity levels and the severity of lactose intolerance symptoms, highlighting its diagnostic potential.

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibition kinetics of various compounds on lactosidase using this substrate. The study provided insights into the binding affinity and inhibitory mechanisms, which are crucial for developing therapeutic agents targeting glycosidases .

作用機序

The mechanism of action of 2-chloro-4-nitrophenyl-beta-D-lactoside involves its hydrolysis by lactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .

類似化合物との比較

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The primary analogs of 2-Chloro-4-nitrophenyl-beta-D-lactoside include 4-Nitrophenyl-β-D-lactoside (CAS: 4419-94-7) and related aryl glycosides. Below is a comparative analysis:

Table 1: Comparative Properties of Lactoside Derivatives

Mechanistic and Practical Implications

- Sensitivity to pH: The lower pKa of CNP (vs. 4-nitrophenol) enables this compound to function optimally in acidic conditions (e.g., intestinal lactase assays), whereas 4-Nitrophenyl-β-D-lactoside requires near-neutral pH for reliable detection .

- Enzyme Specificity : While this compound is tailored for lactase, 4-Nitrophenyl-β-D-lactoside has broader applications, including plant cell wall research and carbohydrate-active enzyme (CAZyme) profiling .

This compound

生物活性

2-Chloro-4-nitrophenyl-beta-D-lactoside (CNP) is a synthetic compound widely used in biochemical research due to its role as a substrate for lactosidase enzymes. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C₁₈H₂₄ClNO₁₃

- Molecular Weight : 497.8 Da

- Purity : >98%

- pKa of Product (2-chloro-4-nitrophenol) : Approximately 5.5

Target Enzyme

The primary target of this compound is lactosidase , an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose. This compound acts as a probe for lactosidase, facilitating the monitoring of its activity through the release of 2-chloro-4-nitrophenol (CNP) upon enzymatic action .

Biochemical Pathway

The interaction between CNP and lactosidase leads to the formation of CNP, which can be quantitatively measured spectrophotometrically at 405 nm. The rate of formation is directly proportional to the lactosidase activity in the sample, making it a valuable tool for assessing enzyme functionality in various biological contexts.

Applications in Research

This compound has diverse applications across multiple scientific domains:

- Biochemistry : Used extensively as a substrate in enzyme assays to determine lactosidase activity.

- Molecular Biology : Important for studying glycosidase enzymes and their inhibitors.

- Medicine : Employed in diagnostic assays to measure enzyme activity in biological samples, particularly relevant for lysosomal storage disorders.

- Industrial Applications : Utilized in high-throughput screening assays for drug discovery .

Enzyme Activity Monitoring

A study demonstrated that the rate of formation of 2-chloro-4-nitrophenol can be effectively used to monitor lactosidase activity in various biological samples. The assay conditions were optimized to maintain pH levels between 5.5 and 7.5, ensuring maximum enzyme activity.

Substrate Specificity

Research has shown that CNP is highly sensitive to variations in enzyme concentration, allowing for precise quantification of lactosidase activity. This sensitivity makes it particularly useful in clinical diagnostics where accurate measurements are critical .

Q & A

Q. What is the primary biochemical application of 2-Chloro-4-nitrophenyl-beta-D-lactoside?

This compound is widely used as a chromogenic substrate for glycosidase enzyme activity assays. Upon enzymatic hydrolysis, it releases 2-chloro-4-nitrophenol, which exhibits strong absorbance in the visible spectrum (typically ~400–420 nm), enabling real-time kinetic measurements. Researchers employ it to study enzyme specificity, catalytic efficiency (), and inhibition profiles under varying pH and temperature conditions .

Q. How is this compound synthesized?

A common synthesis involves phase-transfer catalysis in a two-phase system. For example, hepta-acetate-alpha-D-lactosyl bromide reacts with 2-chloro-4-nitrophenol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Post-reaction purification typically includes column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >98% purity .

Q. What spectroscopic methods are used to confirm its structure?

- NMR : H and C NMR verify glycosidic linkage (e.g., anomeric proton resonance at δ 4.8–5.2 ppm for β-configuration) and aromatic substituents (chloro and nitro groups).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 336.69 for ) .

- X-ray crystallography (for analogs): Determines glycosidic torsion angles (e.g., φ/ψ angles for lactoside conformation) .

Advanced Research Questions

Q. How to design experiments to validate its specificity for β-glycosidases?

- Comparative assays : Test against α-glycosidases (e.g., using 2-Chloro-4-nitrophenyl-α-D-glucopyranoside as a control) to confirm β-specific hydrolysis .

- Inhibitor studies : Use competitive inhibitors like deoxynojirimycin or castanospermine to block active sites and observe reduced hydrolysis rates.

- Substrate profiling : Compare kinetic parameters (, ) across enzyme isoforms (e.g., β-galactosidase vs. β-glucosidase) .

Q. How to resolve contradictions in reported enzyme kinetic parameters across studies?

Discrepancies may arise from:

- Enzyme sources (e.g., microbial vs. mammalian glycosidases with varying isoforms).

- Assay conditions : Buffer ionic strength (e.g., 50 mM phosphate vs. citrate) or temperature (25°C vs. 37°C) impacts .

- Non-enzymatic hydrolysis : Correct baseline rates by including enzyme-free controls. Statistical methods like structural equation modeling (SEM) can isolate confounding variables .

Q. What strategies optimize synthetic yield and purity?

- Catalyst screening : Test phase-transfer catalysts (e.g., crown ethers for improved efficiency).

- Protecting groups : Use acetyl or benzyl groups to prevent side reactions during glycosylation.

- HPLC purification : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>99%) .

Q. How to analyze electronic effects of chloro/nitro substituents on enzyme kinetics?

- UV-Vis spectroscopy : Monitor nitro group’s electron-withdrawing effect, which enhances chromogen stability and absorption intensity.

- Hammett analysis : Correlate substituent σ values with to quantify electronic contributions to catalysis .

Methodological Considerations

Q. How to mitigate interference from non-enzymatic hydrolysis in kinetic assays?

- Pre-incubate substrate in assay buffer (e.g., 30 min at 37°C) to establish baseline rates.

- Use stopped-flow techniques for rapid data collection (<1 sec) to minimize spontaneous degradation .

Q. What statistical approaches validate longitudinal enzyme activity studies?

- Factorial invariance testing : Ensure measurement consistency across time points (e.g., intercept, loading, and residual invariance via SEM).

- Bootstrap sampling : Assess robustness of cross-lagged effects between substrate concentration and enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。